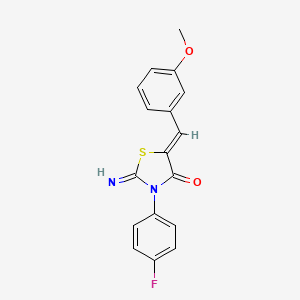![molecular formula C14H22N2O3S B6130175 2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6130175.png)
2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MS-275 or Entinostat and is a potent inhibitor of histone deacetylase (HDAC). HDAC inhibitors have been extensively studied for their therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC enzymes, MS-275 can increase the acetylation of histone proteins, leading to the activation of gene expression. This mechanism has been shown to be particularly effective in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has several biochemical and physiological effects. In preclinical studies, MS-275 has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MS-275 has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments is its potent activity as an HDAC inhibitor. This compound has been shown to be effective in inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. Additionally, MS-275 has been shown to have anti-inflammatory effects and improve cognitive function in animal models of neurodegenerative diseases. One of the limitations of using MS-275 in lab experiments is its potential toxicity. This compound has been shown to have dose-dependent toxic effects on normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of 2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide. One of the most promising directions is the development of combination therapies for cancer treatment. HDAC inhibitors have been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiotherapy. Additionally, MS-275 has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to explore the potential of MS-275 in these areas.
Synthesis Methods
The synthesis of 2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminobenzamide with 2-bromo-4-methylbutyric acid, followed by the introduction of a methylsulfonyl group using sodium methanesulfinate. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been shown to have potent antitumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-7-10(2)15-14(17)12-8-6-9-13(11(12)3)16-20(4,18)19/h6,8-10,16H,5,7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVVLXFCSACHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6130095.png)
![{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6130102.png)
![3-[ethyl(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6130113.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6130121.png)
![3-(methoxymethyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6130125.png)
![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6130132.png)
![7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6130136.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6130140.png)


![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)
![ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate](/img/structure/B6130194.png)
![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)